1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one
Description
1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one is a synthetic arylpiperazine derivative characterized by a pyridazine core substituted with a 2,4-dimethylphenyl group at the 6-position and a piperazine moiety linked via a pentanone chain.
Properties
IUPAC Name |
1-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-4-5-6-21(26)25-13-11-24(12-14-25)20-10-9-19(22-23-20)18-8-7-16(2)15-17(18)3/h7-10,15H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRIGEBPNHUDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one is a complex organic compound notable for its potential biological activities. This compound features a piperazine ring and a pyridazine moiety, which contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.42 g/mol. The structure includes:
- A piperazine ring, which is known for its diverse biological activities.
- A pyridazine moiety that enhances the compound's interaction with biological targets.
This unique combination suggests potential for various pharmacological effects, including antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that pyridazine derivatives can act as potent inhibitors of cancer cell proliferation. For instance, a related study on 4,5-dimethylpyridazinones demonstrated their ability to inhibit PARP-1, a target implicated in cancer cell survival, particularly in BRCA-deficient cells . This suggests that similar derivatives may possess anticancer properties.
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has been well-documented. Compounds containing piperazine rings have shown efficacy against various bacterial strains and fungi. The presence of the pyridazine moiety may enhance this activity by improving binding affinity to microbial targets.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- PARP Inhibition : In a study focused on pyridazinone analogs, compounds were identified that inhibited PARP activity with selectivity against BRCA wild-type cells. These findings suggest that modifications to the piperazine-pyridazine framework could yield effective anticancer agents .
- Tyrosinase Inhibition : Research on related piperazine compounds has demonstrated their potential as tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders and melanoma. Kinetic studies indicated that these compounds acted as competitive inhibitors .
Data Tables
| Activity Type | Compound Class | Biological Target | Effectiveness |
|---|---|---|---|
| Anticancer | Pyridazinones | PARP-1 | Potent inhibitor |
| Antimicrobial | Piperazines | Various bacterial strains | Effective |
| Tyrosinase Inhibition | Piperazine derivatives | Tyrosinase | Competitive inhibition |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Effects
*Molecular weight and logP values are approximations based on structural calculations.
Physicochemical and Pharmacological Inferences
- Steric Effects : The 2,4-dimethylphenyl group in the target compound may create steric hindrance, reducing off-target interactions compared to planar thiophene or halogenated systems .
- Receptor Binding : Chlorine and -CF₃ substituents in analogues are associated with higher affinity for serotonin receptors (e.g., 5-HT₁A), whereas dimethyl groups might favor dopamine receptor modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
